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Compound of Interest

Compound Name: Tavapadon

Cat. No.: B1193690

A comprehensive guide comparing the novel D1/D5 partial agonist, Tavapadon, with the
established gold-standard therapies for Parkinson's disease. This document is intended for
researchers, scientists, and drug development professionals, offering an objective analysis of
Tavapadon's performance based on available clinical data.

Introduction to Tavapadon and the Gold Standard

For decades, the cornerstone of symptomatic treatment for Parkinson's disease has been
levodopa, often combined with a peripheral decarboxylase inhibitor like carbidopa.[1][2][3] This
combination remains the gold standard, providing significant motor symptom relief.[1][2] Other
established treatments include dopamine agonists such as pramipexole and ropinirole, which
act on D2 and D3 dopamine receptors, as well as monoamine oxidase-B (MAO-B) inhibitors
and anticholinergic agents.[1][3]

Tavapadon (formerly CVL-751) emerges as a novel therapeutic agent with a distinct
mechanism of action.[4][5] It is a selective partial agonist of the dopamine D1 and D5
receptors.[4][5] This unique profile suggests the potential for effective motor control with a
different side-effect profile compared to existing therapies.[6] Developed by Cerevel
Therapeutics, now part of AbbVie, Tavapadon has completed a comprehensive Phase 3
clinical trial program (TEMPO) and a New Drug Application (NDA) has been submitted to the
U.S. Food and Drug Administration (FDA).[7][8][9]

Mechanism of Action: A Differentiated Approach
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The primary distinction between Tavapadon and the current dopamine agonists lies in its
receptor selectivity. While traditional dopamine agonists primarily target D2 and D3 receptors,
Tavapadon's activity is focused on D1 and D5 receptors.

Tavapadon and the D1/D5 Signaling Pathway

Tavapadon's therapeutic effects are mediated through the activation of the D1/D5 receptor
signaling cascade. As a partial agonist, it modulates this pathway to a degree that is thought to
provide therapeutic benefit while potentially mitigating the risks associated with full agonism.

Cell Membrane

Intracellular

Click to download full resolution via product page
Tavapadon's D1/D5 Receptor Signaling Pathway.

Comparative Efficacy: A Look at the Clinical Data

Direct head-to-head clinical trials comparing Tavapadon with levodopa or other dopamine
agonists are not yet publicly available. Therefore, this comparison is based on data from
placebo-controlled trials. It is important to note that cross-trial comparisons have inherent
limitations due to potential differences in study populations, methodologies, and placebo
response rates.

Tavapadon in Early-Stage Parkinson's Disease

The TEMPO-1 and TEMPO-2 trials evaluated Tavapadon as a monotherapy in patients with
early-stage Parkinson's disease.

Table 1: Efficacy of Tavapadon in Early-Stage Parkinson's Disease (Monotherapy)
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Baseline
Change
MDS-
from
] Treatment UPDRS ) P-value vs.
Trial N Baseline at
Group Parts II+l1I Placebo
Week 26
Score
(Mean)
(Mean)
TEMPO-1[10]
Placebo - - +1.8
[11][12]
Tavapadon 5
-9.7 <0.0001
mg
Tavapadon
-10.2 <0.0001
15 mg
TEMPO-2[7]
Placebo 153 - -1.2
[O1[13][14]
Tavapadon 5-
15 mg
, 151 - -10.3 <0.0001
(flexible
dose)

MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. A
negative change indicates improvement.

Tavapadon as Adjunctive Therapy in Advanced
Parkinson's Disease

The TEMPO-3 trial assessed the efficacy of Tavapadon as an adjunctive therapy to levodopa
in patients with motor fluctuations.

Table 2: Efficacy of Tavapadon as Adjunctive Therapy to Levodopa
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Change in
"ON" Time
without Change in
. Treatment P-value vs. )
Trial N Troublesom "OFF" Time
Group Placebo
e (hours/day)
Dyskinesia
(hours/day)
TEMPO-3[8] Placebo +
255 +0.6
[15][16][17] Levodopa
+1.7 (Net Statistically
Tavapadon + ) o
252 benefit of 1.1 <0.0001 significant
Levodopa )
hours) reduction

Efficacy of Gold-Standard Treatments (for context)

The following tables provide a general overview of the efficacy of levodopa and other dopamine
agonists from select studies to serve as a benchmark.

Table 3: Efficacy of Levodopa and Other Dopamine Agonists
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Drug

Study Population

Key Efficacy Outcome

Levodopa/Carbidopa

Early PD

Significant improvement in
motor scores; considered the
most effective symptomatic
therapy.[1][2][3]

Pramipexole

Advanced PD (adjunctive)

Mean UPDRS total score
decreased by 37.3% vs 12.2%
for placebo (p<0.001); 1.7
more hours of "on" time per
day.[9]

Ropinirole

Early PD (monotherapy)

24% improvement in UPDRS
motor score vs -3% for placebo
(p<0.001).[18]

Ropinirole Prolonged Release

Advanced PD (adjunctive)

Reduction in daily "off" time by
an average of 2.1 hours vs 0.4

hours for placebo.[3]

Safety and Tolerability Profile

The safety profile of Tavapadon has been characterized in the TEMPO clinical trial program.

Tavapadon Safety Overview

Across the TEMPO trials, Tavapadon was generally well-tolerated, with most adverse events

being mild to moderate in severity.[17][19]

e Monotherapy (Early PD): The most common adverse reactions reported were nausea,

headache, and dizziness.[10]

o Adjunctive Therapy (Advanced PD): The most common adverse events were nausea,

dyskinesia, and dizziness.[20][21]

Comparative Safety of Gold-Standard Treatments

Levodopa and other dopamine agonists have well-documented side-effect profiles.
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Table 4: Common Adverse Events of Gold-Standard Parkinson's Treatments

Common Acute Side

Common Long-Term Side

Drug
Effects Effects
Dyskinesia (involuntary
movements), motor
) Nausea, low blood pressure, ) ]
Levodopa/Carbidopa ) fluctuations (“wearing-off"),
restlessness, drowsiness.[22] o ]
hallucinations, psychosis.[3]
[22]
Fatigue, dyskinesia, vivid
_ dreams, confusion, Impulse control disorders,
Pramipexole o o o
constipation, potential risk of hallucinations.
heart failure.[2][9][16]
Nausea, somnolence, leg
edema, abdominal pain, )
o N ) Impulse control disorders,
Ropinirole vomiting, dyspepsia,

hallucinations, dyskinesia,

confusion.[1][2]

hallucinations.

Experimental Protocols of the TEMPO Clinical Trial

Program

The following provides a summary of the methodologies for the key Phase 3 trials of

Tavapadon.

Generalized Experimental Workflow for the TEMPO

Trials
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End of Treatment Assessments
(Week 26/27)

Control Arm

Secondary Endpoint Analysis

Click to download full resolution via product page

A generalized workflow for the TEMPO clinical trials.

TEMPO-1 (NCT04201093)[11][12][13][20][23][24]

o Title: A Phase 3, Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, 27-Week
Trial to Evaluate the Efficacy, Safety, and Tolerability of Two Fixed Doses of Tavapadon in
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Early Parkinson's Disease.

Participants: 529 adults (40-80 years) with a diagnosis of Parkinson's disease for less than
three years.

Intervention: Participants were randomized to receive Tavapadon 5 mg, Tavapadon 15 mg,
or placebo, administered orally once daily.

Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified
Parkinson's Disease Rating Scale (MDS-UPDRS) Parts Il and Il combined score at week
26.

Key Secondary Endpoints: Change from baseline in the MDS-UPDRS Part Il score and the
percentage of responders with "much improved" or "very much improved" on the Patient
Global Impression of Change (PGIC).

TEMPO-2 (NCT04223193)[16][19]

Title: A Phase 3, Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, 27-Week
Trial to Evaluate the Efficacy, Safety, and Tolerability of Flexible Doses of Tavapadon in
Early Parkinson's Disease.

Participants: 304 adults (40-80 years) with a diagnosis of Parkinson's disease for less than
three years.

Intervention: Participants were randomized to receive a flexible dose of Tavapadon (5-15
mg) or placebo, administered orally once daily.

Primary Endpoint: Change from baseline in the MDS-UPDRS Parts Il and Ill combined score
at week 26.

Key Secondary Endpoints: Change from baseline in the MDS-UPDRS Patrt Il score and the
percentage of responders with "'much improved" or "very much improved" on the PGIC.

TEMPO-3 (NCT04542499)[19]

Title: A Phase 3, Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, 27-Week
Trial to Evaluate the Efficacy, Safety, and Tolerability of Tavapadon as an Adjunctive
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Therapy to Levodopa in Parkinson's Disease Patients with Motor Fluctuations.

o Participants: 507 adults (40-80 years) with a confirmed diagnosis of Parkinson's disease,
experiencing motor fluctuations, and on a stable dose of levodopa.

« Intervention: Participants were randomized to receive either Tavapadon (titrated to 5-15 mg)
as an adjunct to levodopa or placebo plus levodopa, administered orally once daily.

e Primary Endpoint: Change from baseline in total "ON" time without troublesome dyskinesia,
based on a two-day average of a self-completed Hauser diary.

o Key Secondary Endpoint: Change from baseline in total daily "OFF" time.

Conclusion and Future Directions

Tavapadon represents a promising development in the therapeutic landscape for Parkinson's
disease, with a novel mechanism of action targeting D1/D5 dopamine receptors. The Phase 3
TEMPO program has demonstrated its efficacy in improving motor symptoms in both early-
stage and advanced Parkinson's disease, as a monotherapy and as an adjunctive treatment to
levodopa, respectively. Its once-daily dosing regimen and potentially favorable side-effect
profile, particularly concerning impulse control disorders, may offer significant advantages for
patients.

However, the absence of direct head-to-head comparative trials against the current gold-
standard treatments, levodopa and other dopamine agonists, necessitates a cautious
interpretation of its relative efficacy and safety. Future research, including long-term extension
studies like TEMPO-4 and potentially direct comparative trials, will be crucial in fully elucidating
Tavapadon's position in the clinical management of Parkinson's disease. The pending FDA
decision on its New Drug Application will be a critical next step in determining its availability to
patients.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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